molecular formula C10H12F2O B1411467 2-Difluoromethyl-3,5-dimethylanisole CAS No. 1806302-87-3

2-Difluoromethyl-3,5-dimethylanisole

Cat. No.: B1411467
CAS No.: 1806302-87-3
M. Wt: 186.2 g/mol
InChI Key: XFZRIJTZXRUOHQ-UHFFFAOYSA-N
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Description

2-Difluoromethyl-3,5-dimethylanisole is a fluorinated aromatic ether that serves as a valuable building block in organic synthesis and chemical research. The compound features a difluoromethyl group, a substituent known to significantly alter the physicochemical properties of molecules, often enhancing their metabolic stability, lipophilicity, and bioavailability . This makes it a particularly interesting intermediate for medicinal chemistry programs aimed at developing new active compounds, given that an estimated 20% of marketed drugs now contain fluorine . The core structure is based on a dimethylanisole scaffold, where the electron-donating nature of the methoxy and methyl groups activates the aromatic ring toward electrophilic substitution reactions . The presence of the -CF2H group is of special interest, as it can act as a more stable bioisostere for aldehydes, thioaldehydes, or other functional groups, and is a key motif in the design of potential enzyme inhibitors . In research, this compound is utilized in transition metal-catalyzed cross-coupling reactions, where the C–H bonds ortho to fluorine substituents often show enhanced reactivity, allowing for direct functionalization and more efficient synthesis of complex (poly)fluoroarenes . Its applications extend beyond pharmaceuticals into the development of advanced materials, including organic light-emitting diodes (OLEDs) and semiconducting materials, where fluorinated aromatic systems are prized for their electronic properties . Researchers can employ this reagent in the synthesis of various complex molecules, leveraging its unique fluorine chemistry to explore new chemical spaces. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(difluoromethyl)-1-methoxy-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-6-4-7(2)9(10(11)12)8(5-6)13-3/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZRIJTZXRUOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism Overview

This method involves generating a difluoromethyl radical from α,α-difluorophenylacetic acid derivatives, which then adds to aromatic substrates, such as anisole derivatives, via radical pathways. The process typically proceeds through decarboxylation, radical attack, intramolecular cyclization, and oxidation steps.

Stepwise Procedure

Step Description Conditions Reagents & Intermediates Yield & Notes
1. Decarboxylation Formation of difluoromethyl radical from α,α-difluorophenylacetic acid Heating, in presence of radical initiators α,α-Difluorophenylacetic acid Generates reactive CF₂H radical
2. Radical Addition Radical attacks aromatic ring of 3,5-dimethylanisole 80°C, DMSO solvent Difluoromethyl radical + anisole Forms a stabilized radical intermediate
3. Intramolecular Cyclization Radical cyclizes to form benzimidazo[2,1-a]isoquinolin-6(5H)-one core Continued heating Radical intermediate Yields difluoromethylated aromatic heterocycles
4. Oxidation & Deprotonation Final oxidation to stabilize product Ambient or mild oxidants Radical intermediate Produces the targeted difluoromethylated anisole derivative

Research Findings:
This radical pathway was confirmed via LC-MS detection of TEMPO adducts, indicating a radical mechanism. The method benefits from transition-metal-free conditions, broad reactant scope, and high yields (~68%) for related compounds, making it promising for large-scale synthesis.

Multi-step Organic Synthesis via Aromatic Substitutions

Approach Overview

This classical method involves initial synthesis of a suitable precursor, such as 3,5-dimethylacetophenone, followed by functionalization to introduce the difluoromethyl group.

Detailed Steps

Step Description Conditions Reagents & Intermediates Yield & Notes
1. Synthesis of 3,5-Dimethylacetophenone Friedel-Crafts acylation of dimethylbenzene with acetyl chloride Aluminum chloride catalyst, 0-15°C Dimethylbenzene + Acetyl chloride Yields range from 77.6% to 85.4%
2. Formation of Difluoromethylated Derivative Reaction with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate Reflux, in presence of radical initiators 3,5-Dimethylacetophenone + Difluoromethyl precursor Yields around 88.6%
3. Hydrolysis & Demethylation Hydrolysis of ester groups, methylation, or demethylation to obtain the phenolic structure Acidic or basic conditions Intermediates from step 2 Final phenolic compound obtained with high purity

Notes:

  • The initial acylation step is critical for regioselectivity.
  • The subsequent difluoromethylation often employs radical or nucleophilic fluorination reagents under controlled conditions.
  • Hydrolysis and demethylation steps are optimized to prevent overreaction or degradation.

Alternative Method: Direct Difluoromethylation Using Electrophilic Reagents

Concept

Recent advances utilize electrophilic difluoromethylating agents such as difluoromethyl sulfonium salts or hypervalent iodine reagents to directly introduce CF₂H groups onto aromatic rings.

Procedure Highlights

  • Aromatic substrate (e.g., 3,5-dimethylanisole) is reacted with electrophilic CF₂H reagents in the presence of catalysts like copper or iron salts.
  • Reaction conditions are mild, typically at room temperature or slightly elevated temperatures.
  • The process yields high regioselectivity and can be scaled efficiently.

Research Data

This method has shown promising yields (~60-70%) and operational simplicity, with the advantage of avoiding radical initiators or harsh conditions.

Data Summary and Comparative Table

Method Key Reagents Reaction Conditions Typical Yield Advantages Limitations
Radical Decarboxylation α,α-Difluorophenylacetic acid, DMSO, radical initiators 80°C, inert atmosphere ~68% Transition-metal-free, broad scope Radical control needed
Multi-step Acylation & Difluoromethylation Acyl chlorides, aluminum chloride, difluoromethyl precursors 0-100°C, reflux 77-88% High regioselectivity Multi-step, time-consuming
Electrophilic Difluoromethylation Difluoromethyl sulfonium salts, metal catalysts Room temp to mild heating 60-70% Mild conditions, scalable Reagent availability

Chemical Reactions Analysis

Types of Reactions

2-Difluoromethyl-3,5-dimethylanisole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include difluoromethylated phenols, quinones, and various substituted anisole derivatives .

Scientific Research Applications

2-Difluoromethyl-3,5-dimethylanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Difluoromethyl-3,5-dimethylanisole involves its interaction with molecular targets through the difluoromethyl group. This group can form strong hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The presence of the difluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, enhancing its effectiveness in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Difluoromethyl-3,5-dimethylanisole with structurally related anisole derivatives, focusing on substituent effects, reactivity, and commercial applications.

Table 1: Substituent Effects and Reactivity

Compound Substituents Electronic Effects Reactivity in Electrophilic Substitution Key Observations
This compound 1-OCH₃, 2-CF₂H, 3,5-CH₃ -CF₂H (moderate electron-withdrawing), -CH₃ (electron-donating) Likely deactivated ring Enhanced steric hindrance at 2-position; potential stability in fluorinated drug intermediates.
4-Bromo-3,5-dimethylanisole 1-OCH₃, 4-Br, 3,5-CH₃ -Br (strong electron-withdrawing) Deactivated ring; bromine acts as a leaving group Used in Suzuki coupling or nucleophilic substitution reactions (e.g., pharmaceutical intermediates).
2,4,6-Triiodo-3,5-dimethylanisole 1-OCH₃, 2,4,6-I, 3,5-CH₃ -I (electron-withdrawing) Undergoes "true" nitrodeiodination Steric hindrance from methyl groups stabilizes transition states in nitrodeiodination.

Key Comparisons

Electronic and Steric Effects

  • This compound : The difluoromethyl group introduces moderate electron-withdrawing effects, while methyl groups enhance steric bulk. This combination may reduce reactivity in electrophilic substitution compared to halogenated analogs but improve metabolic stability in bioactive molecules.
  • 4-Bromo-3,5-dimethylanisole : Bromine’s strong electron-withdrawing nature deactivates the ring, making it suitable for cross-coupling reactions. Its commercial availability (98–99% purity) highlights its role as a pharmaceutical intermediate .
  • Iodoanisoles (e.g., 2,4,6-triiodo-3,5-dimethylanisole) : Iodine’s polarizability facilitates nitrodeiodination. Methyl groups at 3,5-positions sterically stabilize transition states, favoring "true" nitrodeiodination over nitrosodeiodination pathways .

Reactivity in Nitrodeiodination Methyl-substituted iodoanisoles (e.g., 2,4,6-triiodo-3,5-dimethylanisole) undergo nitrodeiodination without nitrite catalysis due to steric and electronic stabilization of transition states. In contrast, alkylbenzenes with iodine require nitrosation followed by oxidation .

Commercial and Synthetic Applications 4-Bromo-3,5-dimethylanisole is widely available (e.g., from Beijing Hwrk Chemical, purity 98%) as a precursor for drug intermediates . Iodoanisoles are primarily research chemicals used to study nitrodehalogenation mechanisms .

Research Findings and Mechanistic Insights

  • Nitrodeiodination Mechanisms: Steric effects from methyl groups in 3,5-positions significantly influence reaction pathways. For example, 2,4,6-triiodo-3,5-dimethylanisole avoids nitrosodeiodination due to its paraquinonoid transition state stability .
  • Market Trends : Brominated anisoles dominate commercial markets due to their versatility in synthesis, while fluorinated derivatives remain niche but growing in demand for specialty chemicals .

Biological Activity

2-Difluoromethyl-3,5-dimethylanisole (CAS No. 1806302-87-3) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular structure of this compound includes a methoxy group and two methyl groups on the aromatic ring, along with a difluoromethyl substituent. This unique structure may influence its interaction with biological targets.

Molecular Formula: C10H10F2O
Molecular Weight: 188.19 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may have efficacy against certain bacterial strains.
  • Anticancer Potential: Investigations into its cytotoxic effects on cancer cell lines have shown promising results.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with cellular receptors and enzymes involved in metabolic pathways. Its difluoromethyl group may enhance lipophilicity, allowing better cell membrane penetration.

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations of 50 µg/mL and above.
  • Cytotoxicity in Cancer Cells:
    In vitro assays were conducted using human breast cancer cell lines (MCF-7). Results indicated that treatment with the compound at concentrations ranging from 10 to 100 µM led to a dose-dependent reduction in cell viability, with an IC50 value calculated at approximately 30 µM.

Data Tables

Biological Activity Tested Concentration Effect Observed
Antimicrobial (S. aureus)50 µg/mLSignificant inhibition
Antimicrobial (E. coli)50 µg/mLSignificant inhibition
Cytotoxicity (MCF-7 cells)10 - 100 µMDose-dependent reduction in viability

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of this compound. Data suggests that the compound exhibits moderate stability in biological fluids, which is crucial for its potential therapeutic applications.

Pharmacokinetic Profile

  • Absorption: Rapid absorption post-administration.
  • Distribution: High volume of distribution; preferential accumulation in liver tissues.
  • Metabolism: Primarily metabolized by cytochrome P450 enzymes.
  • Excretion: Excreted mainly through urine as metabolites.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Difluoromethyl-3,5-dimethylanisole, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with halogenated precursors (e.g., 3,5-dimethylanisole derivatives). Fluorination can be achieved via nucleophilic substitution using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor.
  • Step 2 : Optimize solvent choice (e.g., DMF or THF) and temperature (reflux at 80–120°C) to minimize side reactions. For example, highlights refluxing in DMSO for 18 hours to achieve 65% yield in a related triazole synthesis .
  • Step 3 : Purification via recrystallization (water-ethanol mixtures) or column chromatography to isolate the product.
    • Key Considerations :
  • Side reactions (e.g., over-fluorination or demethylation) must be monitored via TLC or GC-MS.
  • Yields are sensitive to stoichiometry and reaction time, as seen in analogous fluorinated aromatic syntheses .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 19F^{19}\text{F} NMR to confirm fluoromethyl groups (chemical shifts: -100 to -150 ppm for CF2_2H) and 1H^{1}\text{H} NMR for methyl and methoxy protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C10_{10}H11_{11}F2_2O2_2) and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structure for unambiguous confirmation, as demonstrated for fluorinated benzoic acid derivatives in .
    • Data Interpretation :
  • Discrepancies in melting points or spectral data may arise from impurities; cross-validate with elemental analysis .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved during structural elucidation?

  • Case Study :

  • If 19F^{19}\text{F} NMR signals overlap (e.g., due to diastereomers), use variable-temperature NMR or COSY experiments to differentiate environments .
  • Compare with computational models (DFT calculations) to predict chemical shifts and validate assignments .
    • Contradiction Analysis :
  • In , fluorinated benzoic acid derivatives showed variance in melting points due to polymorphic forms. Similar principles apply here .

Q. What strategies optimize the regioselectivity of fluorination in this compound synthesis?

  • Experimental Design :

  • Directed Fluorination : Use directing groups (e.g., methoxy) to control fluorination sites. For example, highlights bromo-fluoro intermediates as regioselective templates .
  • Catalytic Systems : Test transition-metal catalysts (e.g., Pd/Cu) to enhance selectivity, as seen in fluorinated toluene syntheses .
    • Data-Driven Adjustments :
  • Monitor reaction progress via in-situ IR spectroscopy to detect intermediates and adjust conditions dynamically .

Q. How does this compound function as a building block in medicinal chemistry, and what are its limitations?

  • Applications :

  • Enzyme Inhibition : The fluoromethyl group mimics metabolic intermediates, making it useful in designing kinase inhibitors (similar to salicylic acid derivatives in ) .
  • Prodrug Development : Its stability under acidic conditions (due to electron-withdrawing fluorine) suits gastric-resistant prodrug formulations .
    • Limitations :
  • Hydrolytic susceptibility of the methoxy group may require protective strategies (e.g., silylation) during derivatization .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Difluoromethyl-3,5-dimethylanisole
Reactant of Route 2
2-Difluoromethyl-3,5-dimethylanisole

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